4-(Piperazin-1-ylsulfonyl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-piperazin-1-ylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c11-9-1-3-10(4-2-9)16(14,15)13-7-5-12-6-8-13/h1-4,12H,5-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDCXCIQDDYTEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69249-13-4 | |
| Record name | 69249-13-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Chemical Transformations of 4 Piperazin 1 Ylsulfonyl Aniline and Its Derivatives
Strategic Approaches to Core Scaffold Synthesis
The construction of the 4-(piperazin-1-ylsulfonyl)aniline (B1271453) core is a multi-step process that relies on the precise and efficient formation of its three key components: the benzenesulfonamide (B165840) moiety, the piperazine (B1678402) ring, and the aniline (B41778) group.
Sulfonylation Reactions for Benzenesulfonamide Moiety Formation
The formation of the benzenesulfonamide linkage is a cornerstone of the synthesis. The classical and most widely utilized method involves the reaction of a sulfonyl chloride with an amine. acs.org This typically starts with the chlorosulfonation of a benzene (B151609) derivative to produce the corresponding benzenesulfonyl chloride. However, these conditions can be harsh, utilizing strongly acidic and oxidizing reagents. acs.org
Alternative strategies have been developed to overcome these limitations. One such method involves the Sandmeyer-type reaction of anilines with a stable SO₂ surrogate like DABSO (DABCO·(SO₂)₂) in the presence of a copper catalyst to form the sulfonyl chloride, which can then be directly reacted with an amine. organic-chemistry.org Another approach starts from sulfonic acid salts, which are reacted with an inorganic acid chloride, such as phosgene (B1210022) or thionyl chloride, to generate the sulfonyl chloride intermediate. google.com More recently, methods utilizing sulfonyl azides as sulfonyl donors have also been explored. nih.gov
| Starting Material | Reagent(s) | Intermediate | Key Features | Reference(s) |
| Benzene Derivative | Chlorosulfonic acid | Benzenesulfonyl chloride | Classical, but harsh conditions | acs.org |
| Aniline | DABSO, HCl, Cu catalyst | Benzenesulfonyl chloride | Milder, one-pot potential | organic-chemistry.org |
| Sulfonic acid salt | Phosgene, Chlorobenzene | Benzenesulfonyl chloride | Avoids harsh chlorosulfonation | google.com |
| Benzenesulfonyl azide | Proline, Base | N-sulfonylated proline | Alternative sulfonyl donor | nih.gov |
Piperazine Ring Incorporation Methodologies
The piperazine ring is a common and valuable heterocycle in medicinal chemistry, prized for its impact on physicochemical properties and its synthetic tractability. nih.govnih.gov Its incorporation into the target scaffold can be achieved through several robust methodologies.
A primary method for forming the N-aryl bond between the sulfonamide and the piperazine is through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.govorganic-chemistry.org This reaction efficiently couples an aryl halide or triflate with piperazine. To avoid side reactions, a protected form of piperazine, such as N-Boc-piperazine, is often used, with the protecting group being removed in a subsequent step.
Another common strategy involves the nucleophilic substitution reaction between a suitable piperazine and an activated aryl compound, such as a nitro-substituted aryl chloride. For instance, the reaction of 4-nitrochlorobenzene with piperazine, followed by the reduction of the nitro group, directly installs the piperazine onto what will become the aniline moiety. tdcommons.org
| Method | Reactants | Catalyst/Conditions | Description | Reference(s) |
| Buchwald-Hartwig Amination | Aryl halide/triflate, Piperazine | Palladium catalyst, Ligand, Base | Forms the N-aryl bond via cross-coupling. | nih.govorganic-chemistry.org |
| Nucleophilic Aromatic Substitution | Activated aryl halide (e.g., p-nitrochlorobenzene), Piperazine | Heat, Solvent (e.g., NMP) | Direct displacement of a halide by the piperazine nitrogen. | tdcommons.org |
| Reductive Amination | Diamine, Dicarbonyl compound | Reducing agent (e.g., NaBH(OAc)₃) | Forms the piperazine ring from acyclic precursors. | nih.gov |
| Diol-Diamine Coupling | Diol, Diamine | Ruthenium(II) catalyst | Catalytic coupling to form the piperazine ring. | organic-chemistry.org |
Coupling Reactions and Aniline Moiety Integration
The aniline moiety is typically introduced by the reduction of a nitro group. A common synthetic route involves the initial coupling of a nitro-containing aryl halide (e.g., 1-chloro-4-nitrobenzene) with piperazine or a piperazine derivative. The nitro group is then reduced to the primary amine of the aniline. tdcommons.org This reduction can be accomplished using various methods, including catalytic hydrogenation with catalysts like Raney nickel or palladium on carbon, or by using chemical reducing agents like tin(II) chloride. tdcommons.orglibretexts.org
Modern cross-coupling strategies also provide direct routes to anilines. Copper-catalyzed Ullmann-type reactions, for example, can couple an aryl bromide with an aniline derivative under relatively mild, room-temperature conditions. chemrxiv.org These methods offer high functional group tolerance. chemrxiv.org
Derivatization Strategies and Analogue Synthesis
Once the this compound core is assembled, its structure can be readily modified to explore structure-activity relationships (SAR) and optimize its properties. Derivatization most commonly occurs at the unsubstituted secondary amine of the piperazine ring or on the phenyl ring of the aniline.
N-Alkylation and N-Acylation of Piperazine Nitrogen
The secondary amine of the piperazine ring is a versatile handle for introducing a wide variety of substituents.
N-Alkylation can be achieved through several methods. The most straightforward is nucleophilic substitution, where the piperazine nitrogen reacts with an alkyl halide (e.g., chloride or bromide). nih.gov Another powerful technique is reductive amination, which involves reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to form N-alkyl derivatives. nih.gov
N-Acylation is another common transformation, leading to the formation of amides. This is typically accomplished by reacting the piperazine with acylating agents such as acid chlorides or acid anhydrides, often in the presence of a base. semanticscholar.orgresearchgate.net More sophisticated coupling reagents like N-acylbenzotriazoles can also be used, which are particularly useful when the corresponding acid chlorides are unstable or difficult to prepare. semanticscholar.orgsemanticscholar.orgresearchgate.net
| Transformation | Reagent(s) | Conditions | Product | Reference(s) |
| N-Alkylation | Alkyl halide | Base | N-Alkyl piperazine | nih.gov |
| N-Alkylation | Aldehyde/Ketone, NaBH(OAc)₃ | - | N-Alkyl piperazine | nih.gov |
| N-Acylation | Acid chloride/anhydride | Base (e.g., triethylamine) | N-Acyl piperazine (Amide) | semanticscholar.orgresearchgate.net |
| N-Acylation | N-Acylbenzotriazole | NaH | N-Acyl piperazine (Amide) | semanticscholar.orgresearchgate.net |
Substitutions on the Phenyl Ring of the Aniline Moiety
The aniline ring is amenable to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The amino group is a strong activating, ortho-, para-director. libretexts.org This high reactivity can sometimes be a disadvantage, leading to multiple substitutions. For example, the direct bromination of aniline often yields the 2,4,6-tribrominated product. libretexts.org
To control the reaction and achieve mono-substitution, the reactivity of the amino group can be temporarily attenuated by converting it into an amide (e.g., an acetanilide). The acetyl group is less activating and sterically hinders the ortho positions, favoring para-substitution. After the desired substituent has been introduced onto the ring, the acetyl group can be hydrolyzed to regenerate the aniline. libretexts.org This strategy allows for the systematic introduction of a wide range of substituents, which has been used to explore the SAR of related sulfonyl piperazine compounds. nih.gov
Modifications at the Sulfonyl Group Linkage
The this compound core structure allows for diverse chemical modifications at the sulfonyl group linkage. These transformations are pivotal for creating libraries of analogs with varied electronic and steric properties. Researchers have explored substitutions on both the phenyl ring of the benzenesulfonamide moiety and the distal nitrogen of the piperazine ring.
A common strategy involves reacting a substituted piperazine with various benzenesulfonyl chlorides. For instance, in the synthesis of novel hybrids, commercially available nitro-substituted benzene sulfonyl chlorides are treated with amine derivatives of benzhydrylpiperazine, using diisopropylethylamine (DIPEA) as a base, to yield the corresponding sulfonamides. nih.gov This approach allows for the introduction of electron-withdrawing groups onto the phenyl ring, significantly altering the compound's electronic properties.
Another key modification site is the second nitrogen atom of the piperazine ring. This nitrogen can be functionalized to introduce different groups. For example, an N-methanesulfonyl group was successfully introduced onto an indoline (B122111) scaffold that was already linked to a substituted piperazinyl sulfonyl moiety. This was achieved by first deprotecting an N-acetyl group under acidic conditions, followed by N-methanesulfonylation of the resulting free amine using methanesulfonyl chloride in pyridine. nih.gov These modifications highlight the chemical versatility of the sulfonyl group and its adjacent piperazine ring in generating diverse molecular architectures.
| Starting Material | Reagent | Modification | Resulting Compound Type | Ref |
| Amine derivative of benzhydrylpiperazine | Nitro-substituted benzene sulfonyl chloride | Addition of a nitro-benzenesulfonyl group to piperazine | Nitrobenzenesulfonamide hybrid | nih.gov |
| Substituted indoline with piperazinyl sulfonyl | 1. Acid 2. Methanesulfonyl chloride | Replacement of N-acetyl with N-methanesulfonyl | N-methanesulfonyl indoline derivative | nih.gov |
| Substituted piperazine | Various substituted phenylsulfonyl chlorides | Attachment of different substituted phenylsulfonyl groups | Substituted phenylsulfonyl piperazines | ijpsonline.com |
Heterocyclic Ring Incorporations and Fused Systems
One prominent strategy involves coupling the piperazine nitrogen to a pre-formed heterocyclic system. A notable example is the synthesis of tetrazole-piperazinesulfonamide hybrids. In this multi-step synthesis, 1-substituted-1H-tetrazole-5-thiol building blocks are coupled via S-alkylation with 2-bromo-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone. This reaction proceeds under reflux conditions using triethylamine (B128534) in ethanol, effectively linking the tetrazole ring to the piperazine core through a thioether-ketone bridge. ijpsonline.com
Similarly, other significant heterocyclic systems like indoles and pyrazoles have been incorporated. An indole (B1671886) analog was synthesized by coupling 1-(3-chloro-5-(trifluoromethyl)phenyl)piperazine (B3382638) with 1H-indole-5-sulfonyl chloride. nih.gov In a different synthetic pathway, a pyrazole (B372694) ring was introduced by reacting N-(6-(4-(4-acetylpiperazin-1-yl)phenoxy)-5-chloropyridin-3-yl)amine with 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride to form a complex sulfonamide derivative. nih.gov The synthesis of (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates represents another example of incorporating a five-membered heterocycle, in this case, a triazole. rsc.org These examples demonstrate the successful fusion of the piperazine sulfonamide scaffold with a variety of aromatic and non-aromatic heterocycles.
| Scaffold Component | Heterocycle for Incorporation | Coupling Strategy | Ref |
| Substituted piperazinyl ethanone | 1-Substituted-1H-tetrazole-5-thiol | S-alkylation | ijpsonline.com |
| Substituted phenylpiperazine | 1H-Indole-5-sulfonyl chloride | Sulfonamide bond formation | nih.gov |
| Substituted aminopyridine | 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride | Sulfonamide bond formation | nih.gov |
| Piperazine | Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)methanol | Amide bond formation | rsc.org |
Mechanistic Investigations of Key Synthetic Pathways
Understanding the mechanisms of the reactions used to synthesize this compound derivatives is crucial for optimizing reaction conditions and predicting product formation. Studies have delved into the conformational dynamics of the piperazine ring and the stability of reaction intermediates.
Dynamic NMR spectroscopy has been a powerful tool for investigating the conformational behavior of novel N,N'-substituted piperazines. For certain piperazine derivatives, NMR spectra reveal doubled signals for the NCH₂ groups. This phenomenon is attributed to the presence of rotational conformers arising from the partial double bond character of the amide linkage and the limited ring conversion of the piperazine chair conformation. beilstein-journals.org By performing dynamic ¹H NMR measurements at various temperatures, coalescence points can be determined, which allows for the calculation of the activation energy barriers (ΔG#exc) for the conformational exchange. For some nitro-substituted derivatives, two distinct coalescence points were observed, indicating two separate dynamic processes. beilstein-journals.org
Mechanistic insights have also been gained from studying multi-step synthetic sequences. For example, in a synthesis utilizing a nitro-Mannich reaction, the intermediate β-nitroamine was found to be unstable and susceptible to retro-addition. beilstein-journals.org To overcome this, the amine was protected in situ using trifluoroacetic anhydride. This step was critical for the stability and purification of the intermediate, highlighting the importance of understanding intermediate reactivity in a synthetic pathway. beilstein-journals.org
Stereochemical Considerations in Synthesis
The synthesis of derivatives of this compound can involve the creation of one or more stereocenters, making stereochemical control a critical aspect of the synthetic design. This is particularly relevant when substituents are introduced on the piperazine ring or on side chains attached to it.
A key example of stereocontrol in a related system is the diastereoselective synthesis of a substituted piperazin-2-one. An efficient nitro-Mannich reaction was employed to establish the relative stereochemistry at the C-5 and C-6 positions of the piperazine ring. The stereochemistry set in this key step, in turn, controlled the formation of the stereocenter at the C-3 position during a subsequent cyclization step. beilstein-journals.org The unambiguous assignment of the relative and absolute stereochemistry of the final product was confirmed by single-crystal X-ray diffraction, a definitive method for structure elucidation. beilstein-journals.org
Furthermore, stereochemistry is also a factor at the level of conformational isomerism. As discussed previously, the restricted rotation around the amide bond in N-acylated piperazines can lead to the existence of stable rotational conformers, which are a form of atropisomerism. beilstein-journals.org The characterization of these distinct, non-interconverting (on the NMR timescale at low temperatures) conformers is essential for a complete understanding of the molecule's three-dimensional structure. beilstein-journals.org These examples underscore the necessity of considering and controlling stereochemistry at both the level of covalent bonds and conformational dynamics during the synthesis of complex piperazine derivatives.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
NMR spectroscopy stands as the cornerstone for determining the precise molecular structure of 4-(Piperazin-1-ylsulfonyl)aniline (B1271453) in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework, including proton environments, carbon skeleton, and connectivity, can be established.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) provides critical information about the number, environment, and connectivity of hydrogen atoms in the molecule. The spectrum of this compound exhibits distinct signals corresponding to the aromatic protons of the aniline (B41778) ring and the aliphatic protons of the piperazine (B1678402) moiety.
In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons on the aniline ring, being in different chemical environments, appear as multiplets in the downfield region. The protons ortho to the sulfonyl group (H-2, H-6) are expected to be deshielded compared to the protons ortho to the amino group (H-3, H-5) due to the electron-withdrawing nature of the sulfonyl group. A reported analysis shows a multiplet for two protons around δ 7.58 - 7.46 ppm and another multiplet for two protons at approximately δ 6.74 - 6.63 ppm, corresponding to these aromatic hydrogens. nih.gov
The protons of the piperazine ring typically appear as multiplets in the upfield region. The four protons on the carbons adjacent to the sulfonyl group (H-a) are deshielded relative to the four protons on the carbons adjacent to the secondary amine (H-b). A multiplet observed around δ 2.98-2.88 ppm can be assigned to these eight piperazine protons. nih.gov The proton on the secondary amine (NH) of the piperazine ring often appears as a broad singlet, which was noted at δ 1.47 ppm. nih.gov The two protons of the primary amine (NH₂) on the aniline ring also present a characteristic signal, which was observed as a singlet at δ 4.12 ppm. nih.gov
Table 1: ¹H NMR Chemical Shift Data for this compound
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (H-2, H-6) | 7.58 - 7.46 | m | 2H |
| Aromatic (H-3, H-5) | 6.74 - 6.63 | m | 2H |
| Aniline (NH₂) | 4.12 | s | 2H |
| Piperazine (H-a, H-b) | 2.98 - 2.88 | m | 8H |
| Piperazine (NH) | 1.47 | br s | 1H |
Solvent: CDCl₃, Frequency: 400 MHz. Data sourced from patent literature. nih.gov
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) complements the ¹H NMR data by providing a map of the carbon skeleton. While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on the electronic environment of each carbon atom.
The aromatic carbons would appear in the δ 110-155 ppm range. The carbon atom attached to the sulfonyl group (C-1) and the carbon atom attached to the amino group (C-4) would be the most deshielded and shielded, respectively, among the substituted carbons. The remaining aromatic carbons (C-2, C-6 and C-3, C-5) would have distinct signals. The piperazine carbons would resonate in the aliphatic region, typically between δ 40-55 ppm. The carbons adjacent to the sulfonyl group are expected at a slightly different shift compared to those adjacent to the NH group.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ) in ppm |
|---|---|
| C-1 (Ar-C-SO₂) | ~152 |
| C-4 (Ar-C-NH₂) | ~130 |
| C-2, C-6 (Ar-CH) | ~129 |
| C-3, C-5 (Ar-CH) | ~115 |
| Piperazine (C-a) | ~46 |
| Piperazine (C-b) | ~45 |
These are predicted values based on analogous structures and have not been experimentally verified in the cited literature.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
To definitively assign all proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be observed between the adjacent aromatic protons (H-2/H-3 and H-5/H-6). In the piperazine ring, correlations would be seen between the geminal and vicinal protons, helping to resolve the overlapping multiplets.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would allow for the unambiguous assignment of each carbon signal by linking it to its known proton signal from the ¹H NMR spectrum (e.g., C-2 with H-2, C-3 with H-3, and the piperazine carbons with their corresponding protons).
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing the connectivity between the different parts of the molecule by showing correlations between protons and carbons that are two or three bonds away. Key expected correlations would include:
A correlation from the aromatic protons (H-2/H-6) to the piperazine carbons (H-a), confirming the S-N bond.
Correlations from the piperazine protons (H-a) to the aromatic carbon C-1, confirming the C-S bond.
Correlations across the aromatic ring, further confirming the substitution pattern.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary aniline amine would appear as two distinct bands in the 3300-3500 cm⁻¹ region, while the secondary amine of the piperazine ring would show a single band in the same region. The asymmetric and symmetric stretching vibrations of the sulfonyl group (S=O) are strong and typically found near 1350 cm⁻¹ and 1160 cm⁻¹, respectively. Aromatic C-H stretches appear above 3000 cm⁻¹, and aromatic C=C stretching vibrations are seen in the 1450-1600 cm⁻¹ range.
Raman spectroscopy, being particularly sensitive to symmetric vibrations and non-polar bonds, would complement the IR data. The symmetric S=O stretch and the aromatic ring breathing modes would be expected to produce strong signals in the Raman spectrum.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Aniline N-H | Symmetric & Asymmetric Stretch | 3300 - 3500 | IR |
| Piperazine N-H | Stretch | 3250 - 3400 | IR |
| Aromatic C-H | Stretch | 3000 - 3100 | IR/Raman |
| Aliphatic C-H | Stretch | 2850 - 2960 | IR/Raman |
| Aromatic C=C | Stretch | 1450 - 1600 | IR/Raman |
| Sulfonyl S=O | Asymmetric Stretch | ~1350 | IR |
| Sulfonyl S=O | Symmetric Stretch | ~1160 | IR/Raman |
| C-N Stretch | Stretch | 1250 - 1350 | IR |
| S-N Stretch | Stretch | 900 - 950 | IR |
These are characteristic frequency ranges and have not been experimentally verified for the title compound in the cited literature.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis
HRMS is a powerful tool for determining the precise molecular weight and elemental composition of a compound, providing definitive confirmation of its molecular formula. For this compound (C₁₀H₁₅N₃O₂S), the calculated monoisotopic mass is 241.0888 Da. HRMS analysis would be expected to yield a measured mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ that is within a few parts per million (ppm) of the theoretical value of 242.0961 Da.
Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would reveal characteristic fragmentation patterns. Key fragmentation pathways would likely involve the cleavage of the sulfonamide bond, loss of the piperazine ring, or fragmentation within the piperazine moiety, providing further structural confirmation.
Table 4: Predicted HRMS Data for this compound Adducts
| Adduct | Molecular Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | [C₁₀H₁₆N₃O₂S]⁺ | 242.0958 |
| [M+Na]⁺ | [C₁₀H₁₅N₃O₂SNa]⁺ | 264.0777 |
| [M+K]⁺ | [C₁₀H₁₅N₃O₂SK]⁺ | 280.0517 |
Predicted values calculated based on the molecular formula C₁₀H₁₅N₃O₂S.
X-ray Crystallography for Solid-State Structural Elucidation and Intermolecular Interactions
Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information in the solid state, including bond lengths, bond angles, and torsional angles. While a crystal structure for this compound itself is not available in the reviewed literature, analysis of related structures, such as 4-(methylsulfonyl)piperazin-1-ium chloride, indicates that the piperazine ring typically adopts a stable chair conformation.
Crystal Growth Techniques
The growth of high-quality single crystals is a prerequisite for definitive structure elucidation by X-ray crystallography. Common techniques for growing single crystals of organic compounds like this compound include slow evaporation from a suitable solvent, vapor diffusion, and cooling of a saturated solution. The choice of solvent is critical and is typically determined through solubility screening of the compound in various common organic solvents.
As of the latest literature review, specific experimental details on the successful growth of single crystals of this compound have not been published.
Unit Cell Parameters and Space Group Determination
Once a suitable single crystal is obtained, single-crystal X-ray diffraction (SC-XRD) is employed to determine the unit cell parameters (a, b, c, α, β, γ) and the space group. This information defines the crystal system and the symmetry of the crystal lattice, providing fundamental insights into the packing of the molecules in the solid state.
Detailed experimental crystallographic data, including unit cell parameters and the space group for this compound, are not currently available in published scientific literature or crystallographic databases.
Conformational Analysis in the Crystalline State
The conformation of the this compound molecule in the crystalline state would be determined from the atomic coordinates obtained through SC-XRD. Key conformational features would include the geometry of the piperazine ring (typically a chair conformation), the torsion angles of the sulfonyl group relative to the aniline ring, and the planarity of the phenyl ring. Such an analysis reveals how the molecule arranges itself in the solid state to achieve maximum stability through various intramolecular and intermolecular interactions.
Without experimental single-crystal X-ray diffraction data, a definitive conformational analysis of this compound in the crystalline state cannot be provided.
Hirshfeld Surface Analysis and Supramolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as d_norm, shape index, and curvedness onto the Hirshfeld surface, one can identify and analyze various non-covalent interactions like hydrogen bonds, van der Waals forces, and other close contacts that govern the supramolecular assembly.
A Hirshfeld surface analysis for this compound has not been reported in the scientific literature, as it is contingent on the availability of crystallographic information file (CIF) data from SC-XRD.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample of this compound. The experimentally determined percentages are compared with the theoretically calculated values to verify the empirical formula and assess the purity of the compound.
Table 1: Theoretical Elemental Composition of this compound (C₁₀H₁₅N₃O₂S)
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Mass Percentage (%) |
| Carbon | C | 12.011 | 10 | 120.11 | 49.77 |
| Hydrogen | H | 1.008 | 15 | 15.12 | 6.27 |
| Nitrogen | N | 14.007 | 3 | 42.021 | 17.41 |
| Oxygen | O | 15.999 | 2 | 31.998 | 13.26 |
| Sulfur | S | 32.06 | 1 | 32.06 | 13.29 |
| Total | 241.31 | 100.00 |
Note: Data is calculated based on atomic weights and the molecular formula. Experimental data from published literature for this specific compound is not available.
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for determining the purity of this compound and for the separation of this compound from reaction mixtures or impurities.
In a typical HPLC analysis, a solution of the compound is passed through a column packed with a stationary phase. The separation is achieved based on the differential partitioning of the analyte and impurities between the mobile and stationary phases. The purity is often determined by the area percentage of the main peak in the chromatogram. While some commercial suppliers indicate a purity of ≥98% as determined by HPLC, specific methods (e.g., column type, mobile phase composition, flow rate, and detector wavelength) are not detailed in the available scientific literature.
In Vitro and Pre Clinical Biological Activity and Pharmacological Potential
Enzyme Inhibition Studies
Derivatives of 4-(piperazin-1-ylsulfonyl)aniline (B1271453) have been extensively investigated as inhibitors of several key enzyme families implicated in various pathological conditions, including cancer and infectious diseases. The sulfonamide group is a well-established zinc-binding moiety, making these compounds particularly suited for targeting metalloenzymes, while the piperazine (B1678402) ring offers a versatile point for modification to achieve desired potency and selectivity.
Carbonic Anhydrase Isoenzyme Inhibition Profile
The benzenesulfonamide (B165840) moiety is a cornerstone for the development of carbonic anhydrase (CA) inhibitors. Consequently, derivatives of this compound have been explored for their ability to inhibit various human carbonic anhydrase (hCA) isoenzymes. These zinc-containing enzymes play crucial roles in physiological and pathological processes, including pH regulation, fluid secretion, and tumorigenesis.
Studies have shown that by modifying the piperazine ring of the this compound scaffold, it is possible to achieve potent and selective inhibition of different hCA isoforms. For instance, a series of sulfamate derivatives incorporating a piperazinyl-ureido moiety demonstrated low nanomolar inhibition against hCA II, hCA IX, and hCA XII, which are important targets in glaucoma and cancer. In one study, the introduction of bulky aromatic and heteroaromatic substituents on the piperazine ring led to significant inhibitory activity. The table below summarizes the inhibitory potency (Ki) of selected derivatives against four key hCA isoforms.
| Derivative Substitution on Piperazine Ring | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 3-methylphenyl | >10000 | 8.5 | 25.4 | 8.8 |
| 2,3-dimethylphenyl | 8567 | 1.0 | 36.9 | 1.0 |
| 4-methoxyphenyl | 9755 | 94.4 | 15.3 | 84.5 |
| 4-(pyrimidin-2-yl)phenyl | 7633 | 2.3 | 0.91 | 4.5 |
This table presents a selection of data to illustrate the structure-activity relationship.
The general trend observed is that these compounds are not effective inhibitors of the cytosolic isoform hCA I but show significant, often low nanomolar, inhibition of the cytosolic hCA II and the tumor-associated transmembrane isoforms hCA IX and XII. The selectivity profile can be modulated by the nature of the substituent on the piperazine ring, highlighting the importance of this moiety in interacting with the enzyme's active site.
Kinase Inhibition Potency (e.g., EGFR-TK, CDK2, ALK)
The 4-anilino-quinazoline and related scaffolds are well-known pharmacophores for kinase inhibitors. The structural similarity of the this compound core to these known inhibitors has prompted its investigation as a potential kinase inhibitor.
Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK): Derivatives of this compound have been explored as inhibitors of EGFR-TK, a key target in cancer therapy. For example, coumarin-piperazine conjugates have been synthesized and evaluated for their anti-breast cancer activity, with some compounds showing potent EGFR inhibition. While direct IC50 values for this compound itself are not readily available, the activity of its derivatives underscores the potential of this scaffold in designing EGFR inhibitors.
Cyclin-Dependent Kinase 2 (CDK2): The piperazine moiety is a common feature in many CDK inhibitors. Research into piperazine-tethered benzofuran derivatives has identified potent CDK2 inhibitors. Although not directly derivatives of this compound, these studies suggest that the piperazine ring is a key element for interaction with the CDK2 active site. This provides a rationale for exploring modifications of the this compound scaffold for CDK2 inhibition.
Anaplastic Lymphoma Kinase (ALK): ALK is another important tyrosine kinase target in oncology. Piperidine carboxamide derivatives have been identified as potent ALK inhibitors. While not piperazine sulfonamides, the structure-activity relationship (SAR) studies of these compounds provide valuable insights for the design of ALK inhibitors. The piperidine ring in these inhibitors plays a crucial role in binding to the kinase domain. This suggests that the piperazine ring in this compound could be similarly exploited to develop novel ALK inhibitors.
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway and a well-established target for antimicrobial and anticancer drugs. Sulfonamides are known to interfere with folate synthesis in bacteria by inhibiting dihydropteroate synthase (DHPS). While sulfonamides themselves are not direct inhibitors of DHFR, their chemical structure has been used as a starting point for the design of dual DHPS/DHFR inhibitors.
A study on N-sulfonamide 2-pyridone derivatives demonstrated that it is possible to design molecules that inhibit both DHPS and DHFR. For instance, one such derivative showed a potent IC50 value of 0.20 µg/mL against DHFR. acs.org This suggests that the sulfonamide moiety, when appropriately functionalized, can be incorporated into scaffolds that effectively inhibit DHFR. Although specific data for this compound derivatives as DHFR inhibitors is limited, the existing research on related sulfonamides provides a strong rationale for their investigation against this target.
Other Enzyme Target Modulations
The versatile nature of the this compound scaffold allows for its application in targeting other enzymes. For example, sulfonamide derivatives have shown inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), another important target in cancer therapy. mdpi.com The piperazine ring can also be modified to interact with a variety of other enzyme active sites, making this a promising scaffold for future drug discovery efforts.
Antimicrobial Activity Investigations (In Vitro)
The piperazine ring is a common structural motif in many antimicrobial agents. Coupled with the sulfonamide group, which has a long history of use in antibacterial drugs, derivatives of this compound represent a promising class of compounds for antimicrobial research.
Antibacterial Efficacy against Gram-Positive Bacterial Strains
Numerous studies have reported the synthesis and evaluation of piperazine and sulfonamide derivatives for their antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus. The modifications on the piperazine nitrogen and the aniline (B41778) part of the molecule have been shown to significantly influence the antibacterial potency.
For instance, a study on N-substituted piperazine flavonol derivatives identified a compound with a minimum inhibitory concentration (MIC) of 6.25 µg/mL against S. aureus. nih.gov Another study on sulfonamide derivatives reported potent activity against clinical isolates of S. aureus, with some compounds showing stronger effects than the antibiotic oxacillin against methicillin-resistant S. aureus (MRSA) strains. nih.gov The table below presents the MIC values of selected piperazine and sulfonamide derivatives against representative Gram-positive bacterial strains.
| Compound Class | Bacterial Strain | MIC (µg/mL) |
| N-Substituted Piperazine Flavonol Derivative | Staphylococcus aureus | 6.25 nih.gov |
| Sulfonamide Derivative I | Staphylococcus aureus ATCC 29213 | 32 nih.gov |
| Sulfonamide Derivative II | Staphylococcus aureus ATCC 29213 | 64 nih.gov |
| Pleuromutilin-piperazine derivative (NPDM) | MRSA ATCC 43300 | Not specified in µg/mL |
| Piperine-piperazine analogue (5f) | Bacillus subtilis | Not specified in µg/mL |
This table compiles data from various studies on derivatives containing either piperazine or sulfonamide moieties to illustrate their potential antibacterial activity.
These findings highlight the potential of the this compound scaffold as a foundation for the development of new antibacterial agents to combat Gram-positive pathogens.
Antibacterial Efficacy against Gram-Negative Bacterial Strains
Derivatives of phenylsulfonylpiperazine have demonstrated varied efficacy against Gram-negative bacteria. The outer membrane of these bacteria presents a formidable barrier, often resulting in higher resistance to antibacterial agents.
Research into novel 4′-(piperazin-1-yl)benzanilides showed that these compounds generally exhibit high Minimum Inhibitory Concentration (MIC) values (≥128 µM) against Gram-negative strains such as Pseudomonas aeruginosa, Escherichia coli, Serratia marcescens, Acinetobacter baumannii, and Klebsiella pneumoniae. This reduced efficacy is largely attributed to the low cell wall permeability of the compounds. Similarly, a study on 4-piperazinylquinoline hybrids found that the tested compounds showed no activity against P. aeruginosa, even at the highest concentrations, which was suggested to be due to the distinct membrane composition of Gram-negative bacteria nih.gov.
However, other structural modifications have yielded more promising results. For instance, certain piperazine derivatives have shown significant activity against Gram-negative bacteria ijbpas.com. Specifically, quinoline-piperazine hybrids have been noted for their potential activity against both Gram-positive and Gram-negative bacteria nih.gov. Norfloxacin analogues incorporating a piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) moiety also displayed promising activity against Gram-negative strains mdpi.com. Another study synthesized 1-[2-(aryl amino -2-oxoethyl ) - amino -4-(n-ethyl piperazine)] benzene (B151609) derivatives and found some of these compounds to be highly active against E.coli researchgate.net.
Antifungal Activity against Fungal Strains
The piperazine scaffold is a component of several clinically used antifungal drugs, and novel derivatives continue to be explored for their efficacy against pathogenic fungi.
A series of novel triazole compounds containing a piperazine moiety were synthesized and evaluated against eight human pathogenic fungi. The results indicated that most of the synthesized compounds exhibited some level of activity against nearly all tested fungi, with the exception of Aspergillus fumigatus and Candida glabrata nih.gov. Two compounds, in particular, demonstrated an MIC80 value four times lower than the standard drug Fluconazole (FCZ) against Candida albicans nih.gov. Another study on pyrimidine-incorporated piperazine derivatives found that several compounds showed significant antifungal activity against Aspergillus niger, Penicillium notatum, Aspergillus fumigates, and Candida albicans at a concentration of 40 μg/ml, although their activity was less than the standard drug fluconazole nih.gov.
Furthermore, research on other piperazine derivatives has confirmed their potential as antifungal agents, with many synthesized compounds showing significant properties against fungi such as Candida albicans and various Aspergillus species researchgate.netnih.gov. Some azole-containing piperazine analogues also showed considerable wide-spectrum antifungal activity, with MIC values comparable to fluconazole ijbpas.com.
Anti-Virulence Studies (e.g., Biofilm Inhibition)
Targeting bacterial virulence, such as the inhibition of biofilm formation, is an emerging strategy to combat infections without exerting direct bactericidal pressure, which may slow the development of resistance. Biofilms are communities of microorganisms encased in a self-produced matrix, which confers increased resistance to antibiotics and host immune responses.
Derivatives containing the piperazine moiety have shown potential in this area. For example, a series of hybrid norfloxacin-thiazolidinedione molecules, which include a piperazine linker, were designed with the aim of preventing biofilm formation mdpi.com. The study found that these compounds exhibited anti-biofilm activity against Gram-positive strains mdpi.com.
While direct studies on this compound are limited, related structures show promise. Aryl-sulfonamide glycomimetics have been identified as inhibitors of LecB, a lectin involved in P. aeruginosa biofilm formation, with the best compounds inhibiting 80-90% of biofilm formation at 100 µM mdpi.com. The general principle of using piperazine derivatives as a scaffold for developing biofilm inhibitors is an active area of research manipal.edu. For example, piperine, a compound found in black pepper, has demonstrated efficient biofilm inhibitory activity against P. aeruginosa and Staphylococcus aureus researchgate.netnih.gov.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determinations
The potency of antimicrobial agents is quantified by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). MIC is the lowest concentration of a drug that prevents visible growth of a microorganism, while MBC/MFC is the lowest concentration that results in microbial death.
Studies on various piperazine derivatives have established these key parameters against a range of pathogens. For a series of novel Mannich bases with a piperazine moiety, MIC values against Gram-positive bacteria such as Micrococcus luteus, Bacillus subtilis, and Bacillus cereus ranged from 125 to 500 µg/mL, with MBC values between 125 to 1000 µg/mL nih.gov. Some of these compounds were bactericidal, indicated by an MBC/MIC ratio of ≤ 4 nih.gov.
The table below summarizes representative MIC values for various piperazine derivatives against selected microbial strains.
| Compound Class | Microorganism | MIC (µg/mL) |
|---|---|---|
| Piperazine-Triazole Derivatives | Candida albicans | 0.25 |
| Piperazine-Triazole Derivatives | Microsporum gypseum | <0.008 - 16 |
| Mannich Bases with Piperazine | Staphylococcus aureus | 250 |
| Mannich Bases with Piperazine | Bacillus subtilis | 125 |
| Mannich Bases with Piperazine | Escherichia coli | 125 - 500 |
| Azole-Piperazine Analogues | Various Bacteria | 3.1 - 25 |
Antineoplastic and Cytotoxic Activity in Cancer Cell Lines (In Vitro)
The phenylsulfonylpiperazine scaffold is a key feature in several molecules investigated for their anticancer properties. These compounds have been evaluated for their ability to inhibit the proliferation of and induce cytotoxicity in various cancer cell lines.
Broad-Spectrum Antiprofliferative Screening
Derivatives of phenylsulfonylpiperazine have been subjected to broad-spectrum screening against panels of human cancer cell lines to assess their general antiproliferative activity.
A study involving a series of 1-substituted-1H-tetrazole-5-thiol building blocks coupled with 4-(substituted phenylsulfonyl)piperazine derivatives revealed significant growth inhibitory activity. Most of the synthesized hybrid compounds exhibited potent activity with GI50 values ≤0.1 µM against all tested cancer cell lines, which included human cervical carcinoma (SiHa), breast adenocarcinoma (MDA-MB-231), and human pancreatic carcinoma (PANC-1) researchgate.net. This suggests that the tetrazole-piperazinesulfonamide hybrid structure could be a promising lead for developing new antiproliferative agents researchgate.net.
Another screening of 20 different phenylsulfonylpiperazine derivatives against a panel of breast cancer cell lines (MCF7, MDA-MB-231, MDA-MB-453) and a non-tumorigenic breast cell line (MCF-10A) found that 12 of the compounds impaired cell viability and showed significant IC50 values against at least one of the tumor cell lines nih.gov. This highlights the potential of the phenylsulfonylpiperazine class for broad antitumor activity nih.gov.
Cell Line Specific Cytotoxicity Assessment (e.g., MCF-7, A-549, HCT-116)
Specific derivatives of phenylsulfonylpiperazine have demonstrated notable cytotoxicity against particular cancer cell lines, including the human breast adenocarcinoma line (MCF-7), non-small cell lung cancer line (A-549), and colon carcinoma line (HCT-116).
In a study of phenylsulfonylpiperazine derivatives, the luminal breast cancer cell line MCF-7 was found to be particularly sensitive. One compound, (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone, was identified as the most promising, with an IC50 of 4.48 μM and a high selectivity index in MCF-7 cells nih.gov. New N-benzenesulfonylguanidine derivatives also showed selective cytotoxic effects against HCT-116 and MCF-7 cells, with IC50 values as low as 12 μM and 19 μM, respectively mdpi.com.
Ciprofloxacin, which contains a piperazine ring, has also been derivatized and studied. A novel derivative showed a concentration-dependent anti-proliferative effect on both HCT-116 and A-549 cell lines, causing cell cycle arrest and apoptosis nih.gov. Similarly, a novel quinoline derivative featuring a piperazinyl group induced cytotoxicity with IC50 values of 23 μg/mL in HCT-116, 3.1 μg/mL in MCF-7, and 9.96 μg/mL in A-549 cells nih.gov.
The cytotoxic activities of various piperazine sulfonyl derivatives are summarized in the table below.
| Compound Class | Cell Line | IC50 / GI50 Value |
|---|---|---|
| Phenylsulfonylpiperazine Derivative (Compound 3) | MCF-7 | 4.48 µM |
| N-Benzenesulfonylguanidine Derivative (Compound 7) | HCT-116 | 12 µM |
| N-Benzenesulfonylguanidine Derivative (Compound 7) | MCF-7 | 19 µM |
| Tetrazole-Piperazinesulfonamide Hybrid (Compound 7g) | PANC-1 (Pancreatic) | ≤0.1 µM |
| Tetrazole-Piperazinesulfonamide Hybrid (Compound 7e) | SiHa (Cervical) | ≤0.2 µM |
| Quinoline-Piperazinyl Derivative (BAPPN) | MCF-7 | 3.1 µg/mL |
| Quinoline-Piperazinyl Derivative (BAPPN) | A-549 | 9.96 µg/mL |
| Quinoline-Piperazinyl Derivative (BAPPN) | HCT-116 | 23 µg/mL |
Receptor Binding and Modulation Studies (In Vitro)
Studies detailing the interaction of this compound with various receptor systems are crucial for elucidating its potential therapeutic applications and mechanism of action. However, no specific data were found for this compound in the following areas:
G Protein-Coupled Receptor (GPCR) Interaction Profiles
No studies were identified that have characterized the binding affinity or functional activity (e.g., agonist, antagonist, or allosteric modulator) of this compound at any G Protein-Coupled Receptors. The arylpiperazine moiety is a common scaffold in many GPCR ligands, but the specific sulfonylaniline substitution's impact has not been reported.
Neurotransmitter Receptor Binding
There is no available research documenting the binding profile of this compound across a panel of neurotransmitter receptors, such as dopaminergic, serotonergic, adrenergic, or histaminergic receptors. Consequently, its potential activity within the central nervous system remains uncharacterized.
Androgen Receptor Antagonism
No published in vitro or pre-clinical studies have investigated the potential for this compound to act as an antagonist of the androgen receptor. Therefore, its potential utility in conditions related to androgen signaling has not been explored.
Anti-inflammatory and Immunomodulatory Potentials (In Vitro/Pre-Clinical Models)
The potential for a compound to modulate the immune system or inflammatory pathways is a key area of pharmacological investigation. For this compound, there is a lack of data in this domain.
Cytokine Modulation
No research findings are available that describe the effect of this compound on the production or release of pro-inflammatory or anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) in any cell-based or pre-clinical models of inflammation.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Elucidation of Key Pharmacophoric Features for Biological Activity
The biological activity of compounds derived from 4-(piperazin-1-ylsulfonyl)aniline (B1271453) is intrinsically linked to the distinct roles played by its three primary components: the piperazine (B1678402) ring, the sulfonamide group, and the 4-aminophenyl (aniline) moiety.
The sulfonamide group is a key hydrogen-bonding component. The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, while the sulfonamide N-H can act as a hydrogen bond donor. This functionality is often critical for anchoring the molecule within the binding site of a target protein.
The 4-aminophenyl moiety is another crucial element. The primary amino group at the para-position of the benzene (B151609) ring is often essential for activity, acting as a key hydrogen bond donor or participating in other specific interactions with the target receptor. The aromatic ring itself can engage in pi-stacking or hydrophobic interactions within the binding pocket.
Impact of Substituent Variations on Potency and Selectivity
Systematic modifications of the this compound scaffold have demonstrated a profound impact on the potency and selectivity of its analogues across various biological targets.
Substitutions on the Piperazine N4-Nitrogen: The substitution on the distal nitrogen of the piperazine ring is a common strategy to modulate activity. For instance, in a series of chalcone-piperazine derivatives, the nature of the substituent on the piperazine unit was found to be important for their inhibitory activity against cancer cell lines. In one study, an analogue demonstrated potent activity against PC3 cells with an IC50 value of 1.05 µM. nih.gov
Substitutions on the Aromatic Ring: Alterations to the 4-aminophenyl ring can significantly affect biological activity. In many sulfonamide-based inhibitors, the presence of the free para-amino group is crucial. However, in some cases, substitution on this ring can enhance potency or alter selectivity. For example, in a series of artemisone-piperazine-sulphonamide derivatives, modifications led to a compound with potent activity against SMMC-7721 human hepatoma cells (IC50 = 0.09 µmol/mL). nih.gov
The following table summarizes the impact of various substituents on the biological activity of compounds containing a 4-(piperazin-1-yl)sulfonyl moiety.
| Base Scaffold | Target/Activity | R1 (Piperazine N4-substituent) | R2 (Aromatic Ring Substituent) | Potency (IC50/Ki) | Reference |
| Chalcone-piperazine | Anticancer (PC3 cells) | Chalcone moiety | H | 1.05 µM | nih.gov |
| Resveratrol-chalcone-piperazine | Anticancer (A549 cells) | Resveratrol-chalcone moiety | H | 0.26 µmol/L | nih.gov |
| Artemisone-piperazine-sulfonamide | Anticancer (SMMC-7721 cells) | Artemisone moiety | - | 0.09 µmol/mL | nih.gov |
| Purine ribonucleoside analogue | Anticancer (Liver carcinoma) | 4-Trifluoromethylphenyl | - | 5.2-9.2 µM | nih.gov |
Conformational Analysis and its Correlation with Bioactivity
The three-dimensional conformation of this compound derivatives is a critical determinant of their biological activity. The relative orientation of the piperazine ring, the sulfonamide bridge, and the aryl group dictates how the molecule fits into the binding site of its target.
Studies on related 1-arylpiperazines have suggested that the bioactive conformation often involves a relatively coplanar arrangement between the aryl ring and the piperazine ring. nih.gov The piperazine ring itself typically adopts a chair conformation, which positions the substituents in either axial or equatorial orientations. The specific conformation adopted can be influenced by the nature of the substituents and the interactions within the receptor binding pocket.
For arylsulfonamides, the torsional angles around the S-C bond of the sulfonamide group are also crucial. Computational studies have shown that the preferred conformation of the sulfonamide group plays a significant role in determining the activity of factor Xa inhibitors. These findings suggest that molecules that can readily adopt the bioactive conformation without a significant energy penalty are more likely to be potent inhibitors.
Lipophilicity and Membrane Permeability Influence on Activity
Increasing lipophilicity can enhance membrane permeability, allowing the compound to reach its intracellular target. However, excessive lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and higher metabolic clearance.
In a study of adenosine (B11128) analogues containing a piperazine moiety, the calculated logP values were considered in the drug design process to ensure favorable pharmacokinetic properties. nih.gov For a series of sulfonamide derivatives, it was noted that their lipophilicity could be a significant factor in their biological activity.
The following table provides calculated logP values for this compound and a related compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP |
| This compound | C10H15N3O2S | 241.31 | - |
| 4-(4-(Methylsulfonyl)piperazin-1-yl)aniline | C11H17N3O3S | 287.34 | - |
Note: Specific calculated logP values for these exact compounds were not available in the searched literature, but this property is a key consideration in the development of such molecules.
Rational Design Principles for Optimized Analogues
The SAR and SPR data gathered for this compound and its derivatives provide a foundation for the rational design of optimized analogues with improved potency, selectivity, and pharmacokinetic profiles. Key design principles include:
Targeted Substitutions: Introducing specific substituents on the N4-position of the piperazine ring to enhance interactions with the target protein. The choice of substituent can be guided by the known topology of the binding site.
Bioisosteric Replacements: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties but may improve potency or reduce toxicity. For example, replacing the aniline (B41778) ring with other heterocyclic systems.
Conformational Restriction: Introducing structural constraints to lock the molecule in its bioactive conformation. This can reduce the entropic penalty upon binding and improve potency.
Modulation of Physicochemical Properties: Fine-tuning lipophilicity and other properties to optimize ADME characteristics. This can involve the addition or removal of polar or nonpolar groups. For instance, the piperazine moiety itself is often incorporated to increase the water solubility of drug-like molecules, which is crucial for bioavailability. nih.gov
By applying these principles, medicinal chemists can systematically modify the this compound scaffold to develop novel therapeutic agents with superior efficacy and safety profiles.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations provide a microscopic view of the electronic structure and properties of a molecule. These methods are crucial for understanding the intrinsic characteristics of 4-(Piperazin-1-ylsulfonyl)aniline (B1271453) that govern its behavior in chemical and biological systems.
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can elucidate key aspects of its reactivity.
A central part of this analysis involves the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. For analogous sulfonamide derivatives, DFT calculations have been used to determine these frontier orbital energies, providing insights into their chemical reactivity. For instance, studies on the related compound 4-(Piperidin-1-ylsulfonyl)aniline have revealed a HOMO-LUMO gap of approximately 4.2 eV, indicating its relative stability.
Table 1: Representative DFT-Calculated Electronic Properties for a Sulfonamide Analogue
| Parameter | Calculated Value | Significance |
| EHOMO | -6.2 eV | Electron-donating capacity |
| ELUMO | -2.0 eV | Electron-accepting capacity |
| HOMO-LUMO Gap | 4.2 eV | Chemical reactivity and stability |
Note: Data presented is for the analogous compound 4-(Piperidin-1-ylsulfonyl)aniline and is representative of the type of data obtained for this compound.
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map provides a visual representation of the electrostatic potential on the electron density surface.
In an MEP map of a molecule like this compound, regions of negative potential (typically colored in shades of red and yellow) indicate areas rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) are electron-deficient and represent sites for nucleophilic attack. For aromatic amines and sulfonamides, the MEP surface typically shows negative potential around the oxygen atoms of the sulfonyl group and the nitrogen atom of the aniline (B41778), making them susceptible to interactions with electrophiles. thaiscience.infotci-thaijo.org The aromatic ring itself can also exhibit regions of negative potential, indicating its nucleophilic character. Such analyses are instrumental in predicting how the molecule might interact with biological receptors or other molecules. rsc.org
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is fundamental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.
Ligand-Protein Interaction Prediction with Biological Targets
Derivatives of piperazine (B1678402) and sulfonamides are known to interact with a variety of biological targets, including enzymes and receptors implicated in various diseases. Molecular docking studies on compounds structurally similar to this compound have been performed to predict their interactions with targets such as dihydrofolate reductase (DHFR), carbonic anhydrase, and various kinases. For example, piperazine-tethered bergenin (B1666849) hybrids have been docked into the active site of the Bcl-2 protein to evaluate their anticancer potential. nih.gov Similarly, piperazine derivatives have been studied as inhibitors of the eIF4A1 helicase, an important cancer target. nih.gov
Binding Modes and Active Site Interactions
Molecular docking simulations not only predict if a molecule will bind to a target but also how it binds. These studies reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For instance, in docking studies of piperazine derivatives with protein kinases, the piperazine moiety often forms crucial hydrogen bonds with residues in the hinge region of the kinase domain. nih.gov The aniline and sulfonyl groups can also participate in a network of interactions with the amino acid residues in the active site. The specific binding mode and the calculated binding energy (often expressed as a docking score) provide a rational basis for the observed biological activity and can guide the design of more potent and selective inhibitors. ijpsdronline.com
Table 2: Representative Docking Simulation Results for a Piperazine Derivative with a Protein Target
| Parameter | Description | Example Finding |
| Binding Energy (kcal/mol) | Estimated free energy of binding | -8.5 |
| Hydrogen Bonds | Key stabilizing interactions | Interaction with Asp114 and Ser110 |
| Hydrophobic Interactions | Interactions with nonpolar residues | Engagement with Leu25, Val33, Ala52 |
| Key Interacting Residues | Amino acids in the active site crucial for binding | Asp114, Ser110, Leu25, Val33, Ala52 |
Note: The data is hypothetical and representative of typical findings in molecular docking studies of piperazine-containing inhibitors.
Molecular Dynamics (MD) Simulations for Ligand-Target System Dynamics
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the docked complex and to refine the binding mode.
Table 3: Representative Parameters from a Molecular Dynamics Simulation
| Parameter | Description | Typical Observation |
| RMSD (Å) | Root-Mean-Square Deviation of atomic positions | Stable trajectory with low RMSD values (e.g., < 3 Å) after an initial equilibration period. |
| RMSF (Å) | Root-Mean-Square Fluctuation of individual residues | Higher fluctuations in loop regions, lower in the binding site, indicating stable ligand binding. |
| Hydrogen Bond Occupancy (%) | Percentage of simulation time a specific hydrogen bond is maintained | High occupancy (>75%) for key interactions indicates a stable bond. |
Note: The observations are generalized from typical MD simulation studies of ligand-protein complexes.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling represents a powerful computational strategy to understand how the chemical structure of a compound like this compound influences its biological activity. This approach is instrumental in medicinal chemistry for the rational design of new, more potent, and selective therapeutic agents.
The development of predictive QSAR models for this compound and its analogs involves a systematic process. Initially, a dataset of compounds with known biological activities, often expressed as IC₅₀ or EC₅₀ values, is compiled. The three-dimensional structures of these molecules are then generated and optimized using computational chemistry software.
Various statistical methods are employed to build the QSAR models. Multiple Linear Regression (MLR) is a common starting point, which aims to establish a linear relationship between the biological activity and the calculated molecular descriptors. For more complex relationships, non-linear methods such as Artificial Neural Networks (ANN) and Support Vector Machines (SVM) are utilized.
A crucial aspect of model development is rigorous validation to ensure its predictive power. This is typically achieved through internal validation techniques like leave-one-out cross-validation (q²) and external validation using a separate test set of compounds that were not used in the model's creation. The predictive ability of the model is often assessed by the correlation coefficient (R²) between the predicted and experimental activities of the test set compounds.
For instance, in studies of structurally related sulfonamides, QSAR models have been developed to predict their inhibitory activity against various enzymes, such as carbonic anhydrases. nih.govresearchgate.netnih.gov These models are often built using a combination of topological, electronic, and steric descriptors to achieve high predictive accuracy. The general consensus from research on related sulfonamide derivatives is that a combination of these descriptors is often necessary to build a robust and predictive QSAR model. nih.govmdpi.com
To illustrate how a predictive model for a series of this compound derivatives might be presented, consider the following hypothetical data table. This table showcases the kind of data that would be used to develop a QSAR model, including experimental biological activity and key molecular descriptors.
| Compound ID | Experimental Activity (logIC₅₀) | Predicted Activity (logIC₅₀) | Residual |
| PSA-01 | 5.2 | 5.1 | 0.1 |
| PSA-02 | 4.8 | 4.9 | -0.1 |
| PSA-03 | 5.5 | 5.4 | 0.1 |
| PSA-04 | 4.5 | 4.6 | -0.1 |
| PSA-05 | 5.9 | 5.8 | 0.1 |
This table is for illustrative purposes and does not represent actual experimental data.
A primary outcome of QSAR studies is the identification of the key physicochemical properties, or descriptors, that govern the biological activity of a series of compounds. These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological.
Electronic Descriptors: These properties describe the distribution of electrons within a molecule and are crucial for understanding how a compound interacts with its biological target. For sulfonamides, the electronic properties of the sulfonamide group and the aromatic ring are known to be important for activity. youtube.com Descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, dipole moment, and atomic charges are frequently found to be significant in QSAR models of related compounds.
Steric Descriptors: These descriptors relate to the size and shape of the molecule. The steric bulk of substituents on the piperazine ring or the aniline moiety can significantly impact how the molecule fits into the binding site of a protein. Molar refractivity (MR) and various topological indices are often used to quantify steric effects.
Hydrophobic Descriptors: The lipophilicity of a compound, often quantified by its partition coefficient (logP), is a critical factor in its pharmacokinetic and pharmacodynamic properties. For this compound derivatives, the hydrophobicity can influence their ability to cross cell membranes and reach their target.
Topological Descriptors: These are numerical values that describe the connectivity and branching of a molecule's atoms. Molecular connectivity indices, such as the Randić index, have been successfully used in QSAR studies of sulfonamides to model their biological activities. nih.gov
A hypothetical QSAR study on a series of this compound derivatives might identify the following descriptors as being significantly correlated with their biological activity.
| Descriptor Type | Descriptor Name | Correlation with Activity |
| Electronic | Dipole Moment | Positive |
| Steric | Molar Refractivity (MR) | Negative |
| Hydrophobic | LogP | Positive |
| Topological | Randić Connectivity Index | Positive |
This table is for illustrative purposes and does not represent actual experimental data.
The insights gained from identifying these key descriptors are invaluable for the design of new this compound analogs with improved biological profiles. For example, if a positive correlation with logP is found, medicinal chemists might focus on synthesizing more lipophilic derivatives. Conversely, if a negative correlation with molar refractivity is observed, smaller substituents would be favored to enhance activity. The structure-activity relationships derived from such computational studies serve as a guide for synthesizing new compounds with potentially enhanced therapeutic effects. youtube.comyoutube.com
Potential Applications of 4 Piperazin 1 Ylsulfonyl Aniline in Chemical Biology and Advanced Pre Clinical Research
The chemical scaffold 4-(piperazin-1-ylsulfonyl)aniline (B1271453) represents a significant and versatile starting point in the fields of medicinal chemistry and chemical biology. Its structural components—an aniline (B41778) ring, a sulfonamide linker, and a piperazine (B1678402) moiety—provide a privileged framework for the development of targeted molecular agents. The aniline group offers a site for various chemical modifications, the sulfonamide provides a stable, hydrogen-bonding linker, and the piperazine ring serves as a versatile connector to other pharmacophores, influencing solubility and receptor interactions. This unique combination has established the scaffold as a valuable core for creating diverse compound libraries aimed at pre-clinical investigation.
Q & A
Q. What are the standard synthetic routes for 4-(Piperazin-1-ylsulfonyl)aniline, and how is purity validated?
The synthesis typically involves nucleophilic substitution between 4-chloro-nitrobenzene and piperazine in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃). The nitro group is reduced to an amine using catalytic hydrogenation or sodium borohydride, followed by sulfonation with sulfonyl chloride derivatives. Purification is achieved via recrystallization or column chromatography . Purity is validated using HPLC (>95% purity threshold) and NMR spectroscopy (e.g., integration of aromatic protons at δ 6.8–7.2 ppm and piperazine protons at δ 2.8–3.5 ppm) .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key methods include:
Q. How does the sulfonyl group influence the compound’s solubility and stability?
The sulfonyl group enhances polarity, improving solubility in polar solvents (e.g., DMSO, ethanol) but reducing stability under acidic conditions due to hydrolysis. Stability assays recommend storage at 4°C in inert atmospheres to prevent degradation .
Advanced Research Questions
Q. How can solvent polarity and temperature optimize nucleophilic substitution efficiency in synthesizing this compound?
Higher solvent polarity (e.g., DMF, ε = 36.7) increases reaction rates by stabilizing transition states, while elevated temperatures (80–100°C) accelerate kinetics. However, excessive heat may promote side reactions (e.g., over-sulfonation). A 72-hour reflux in DMF at 90°C achieves ~85% yield . Contrasting data on reaction times (e.g., 48 vs. 72 hours) may arise from trace moisture or impurity levels in piperazine .
Q. What strategies resolve contradictions in receptor binding assay data for this compound?
Discrepancies in IC₅₀ values (e.g., µM vs. nM ranges) may stem from:
- Assay Conditions : pH variations affecting sulfonyl group ionization .
- Receptor Isoforms : Differential binding to GPCR subtypes (e.g., 5-HT₆ vs. dopamine D₂) .
- Competitive Binding Interference : Use of radiolabeled ligands with overlapping binding sites. Validate via orthogonal assays (e.g., SPR or fluorescence polarization) .
Q. How do substituents on the aniline ring modulate biological activity?
Comparative studies show:
-
Electron-Withdrawing Groups (e.g., -NO₂ at para position): Reduce binding affinity due to decreased electron density on the amine .
-
Bulky Substituents (e.g., -CF₃): Steric hindrance disrupts piperazine-receptor interactions, lowering potency .
-
Data Table : Activity vs. Substituents
Substituent IC₅₀ (µM) Target Receptor -H 0.12 5-HT₆ -NO₂ 2.4 5-HT₆ -CF₃ 8.7 D₂ Data derived from competitive binding assays .
Q. What advanced computational methods predict the compound’s interactions with biological targets?
- Molecular Dynamics (MD) Simulations : Reveal stable binding conformations with serotonin receptors (RMSD < 2.0 Å over 100 ns) .
- DFT Studies : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions (e.g., sulfonyl group as H-bond acceptor) .
Methodological Recommendations
- Synthesis Optimization : Use anhydrous conditions and monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) .
- Data Reproducibility : Standardize assay buffers (e.g., Tris-HCl pH 7.4 ± 0.1) and validate receptor expression levels via Western blot .
- Crystallography : For structural confirmation, grow crystals in ethanol/water (70:30) and analyze via single-crystal XRD (CCDC deposition recommended) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
